2-{[(4-fluorophenoxy)acetyl]amino}benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-{[(4-fluorophenoxy)acetyl]amino}benzamide, involves multiple steps that include the introduction of fluorophenyl groups and acetylation processes. Studies have detailed the synthesis of related compounds, showcasing methods that might be applicable or similar to those used for synthesizing this compound. The synthesis processes are characterized by their ability to introduce specific functional groups that influence the molecular activity and properties of the final compounds (Kato et al., 1992).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and DFT calculations, provides insights into the geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms in molecules similar to this compound. These analyses reveal the crystal systems, space groups, and lattice constants, offering a deep understanding of the molecular conformations and the electronic properties such as HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include acylation, amide bond formation, and reactions with various organic and inorganic reagents to modify the chemical structure and properties of the compound. The reactivity can be influenced by substituents on the benzamide ring, leading to diverse products with different chemical and biological activities (Standridge & Swigor, 1991).
Physical Properties Analysis
The physical properties of benzamide derivatives like this compound include solubility in various solvents, melting points, and crystalline forms. These properties are crucial for determining the compound's suitability for different applications, including pharmaceutical formulations and material science applications. Studies on similar compounds provide insights into these properties, highlighting the influence of specific substituents and molecular structures on physical characteristics (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as this compound, include their reactivity with various chemical agents, stability under different conditions, and potential as intermediates in the synthesis of more complex molecules. These properties are determined by the functional groups present in the molecule and their electronic and steric effects on the compound's reactivity (Deng et al., 2013).
properties
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQRHGIJXPPNRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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